An In-Depth Technical Guide to 2-(2-Benzyloxyethoxy)ethyl Chloride
An In-Depth Technical Guide to 2-(2-Benzyloxyethoxy)ethyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(2-benzyloxyethoxy)ethyl chloride, including its chemical properties, synthesis, potential applications, and safety considerations. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Properties and Identification
2-(2-Benzyloxyethoxy)ethyl chloride is a bifunctional organic molecule featuring a terminal alkyl chloride, a central hydrophilic diethylene glycol linker, and a benzyl ether protecting group. This unique structure suggests its potential as a versatile intermediate in organic synthesis.
Table 1: Chemical and Physical Properties of 2-(2-Benzyloxyethoxy)ethyl Chloride
| Property | Value | Source |
| Chemical Name | 2-(2-Benzyloxyethoxy)ethyl chloride | - |
| CAS Number | 64352-98-3 | - |
| Molecular Formula | C₁₁H₁₅ClO₂ | - |
| Molecular Weight | 214.69 g/mol | - |
| Appearance | Colorless oil (predicted) | - |
| Boiling Point | 138-140 °C at 1 mmHg (predicted) | - |
| Density | 1.10 g/cm³ (predicted) | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Limited solubility in water. | - |
Synthesis of 2-(2-Benzyloxyethoxy)ethyl Chloride
The primary synthetic route to 2-(2-benzyloxyethoxy)ethyl chloride involves the chlorination of its corresponding alcohol precursor, 2-(2-benzyloxyethoxy)ethanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis from 2-(2-benzyloxyethoxy)ethanol
Materials:
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2-(2-benzyloxyethoxy)ethanol
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
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Anhydrous pyridine or triethylamine (optional, as a base)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-benzyloxyethoxy)ethanol (1 equivalent) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via the dropping funnel. If a base like pyridine is used, it can be added to the initial solution before cooling. The addition of a base can help to neutralize the HCl gas generated during the reaction.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution to neutralize any excess thionyl chloride and HCl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(2-benzyloxyethoxy)ethyl chloride.
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Below is a workflow diagram for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.
Applications in Research and Drug Development
While specific, documented applications of 2-(2-benzyloxyethoxy)ethyl chloride are not widely reported in peer-reviewed literature, its structure suggests its utility as a valuable hydrophilic linker and building block in several areas of drug development and bioconjugation.
Potential as a Hydrophilic Linker in Drug Conjugates
The diethylene glycol moiety imparts hydrophilicity, which can be advantageous in the design of drug-linker systems for antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). Hydrophilic linkers can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal chloride can be converted to other functional groups (e.g., azide, amine, or thiol) to facilitate conjugation with a drug or a targeting moiety.
The general structure of a drug conjugate employing a linker derived from 2-(2-benzyloxyethoxy)ethyl chloride is depicted below.
Intermediate in the Synthesis of PEGylated Molecules
The structure of 2-(2-benzyloxyethoxy)ethyl chloride represents a short, protected polyethylene glycol (PEG) derivative. It can be used in the synthesis of more complex PEG structures or for the controlled introduction of a short PEG spacer into a molecule to improve its pharmacological properties, a process known as PEGylation.
Reactivity and Chemical Behavior
The reactivity of 2-(2-benzyloxyethoxy)ethyl chloride is dominated by the primary alkyl chloride. It is susceptible to nucleophilic substitution reactions (Sₙ2). The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The benzyl ether serves as a protecting group for the terminal hydroxyl and can be removed by hydrogenolysis.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.35-7.25 (m, 5H) | -C₆H₅ |
| 4.55 (s, 2H) | -OCH₂Ph |
| 3.75-3.65 (m, 6H) | -OCH₂CH₂O- and -OCH₂CH₂Cl |
| 3.60 (t, 2H) | -CH₂Cl |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-(2-benzyloxyethoxy)ethyl chloride is not widely available. However, based on its chemical structure, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Reactivity Hazards: As an alkyl chloride, it may be reactive with strong bases and nucleophiles. It may also be sensitive to moisture.
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Health Hazards: Alkyl halides can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.
It is imperative to perform a thorough risk assessment before handling this chemical and to consult available safety data for structurally related compounds.
Conclusion
2-(2-Benzyloxyethoxy)ethyl chloride is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug development, particularly as a hydrophilic linker in drug conjugates. While detailed experimental data and specific applications are not yet extensively documented in public literature, its synthesis is achievable through standard organic chemistry methods. Researchers interested in utilizing this compound should proceed with careful consideration of its predicted properties and adhere to strict safety protocols. Further investigation into the applications and biological properties of this molecule is warranted.
